molecular formula C13H11ClF3N3O4 B11495586 ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Cat. No.: B11495586
M. Wt: 365.69 g/mol
InChI Key: XTTHYVUCIKMCBP-UHFFFAOYSA-N
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Description

Ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves the reaction of 3-chlorophenyl isocyanate with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-chlorophenyl isocyanate} + \text{ethyl carbamate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]carbamate: Similar structure but lacks the trifluoromethyl group.

    Ethyl N-[1-(3-bromophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate: Similar structure but contains a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClF3N3O4

Molecular Weight

365.69 g/mol

IUPAC Name

ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C13H11ClF3N3O4/c1-2-24-11(23)19-12(13(15,16)17)9(21)20(10(22)18-12)8-5-3-4-7(14)6-8/h3-6H,2H2,1H3,(H,18,22)(H,19,23)

InChI Key

XTTHYVUCIKMCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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